molecular formula C13H21N5O2 B2757047 4-[4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carbonyl]morpholine CAS No. 1954193-57-7

4-[4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carbonyl]morpholine

Cat. No.: B2757047
CAS No.: 1954193-57-7
M. Wt: 279.344
InChI Key: MWYAUCSTGLMTQL-UHFFFAOYSA-N
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Description

4-[4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carbonyl]morpholine is a complex organic compound that features a unique structure combining an imidazole ring, a piperazine ring, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carbonyl]morpholine typically involves multiple steps, starting with the preparation of the imidazole ringThe reaction conditions often require the use of solvents like methanol or ethanol and may involve catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

4-[4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carbonyl]morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and alcohols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

4-[4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carbonyl]morpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carbonyl]morpholine involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The piperazine and morpholine rings may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carbonyl]morpholine is unique due to its combination of three distinct rings, which confer specific chemical and biological properties. This structural complexity allows for diverse applications and interactions that are not possible with simpler compounds .

Properties

IUPAC Name

[4-(1-methylimidazol-2-yl)piperazin-1-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O2/c1-15-3-2-14-12(15)16-4-6-17(7-5-16)13(19)18-8-10-20-11-9-18/h2-3H,4-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWYAUCSTGLMTQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1N2CCN(CC2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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